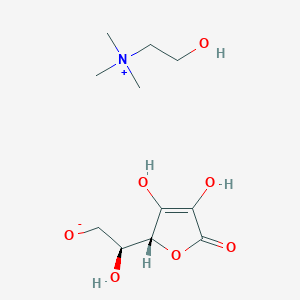

Choline ascorbate

Description

Properties

CAS No. |

576-01-2 |

|---|---|

Molecular Formula |

C11H21NO7 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1 |

InChI Key |

FSJVVVCZSRCTBM-RXSVEWSESA-N |

Isomeric SMILES |

C[N+](C)(C)CCO.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C1C(=C(C(=O)O1)O)O)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

chemical and physical properties of choline ascorbate

An In-depth Technical Guide to the Chemical and Physical Properties of Choline (B1196258) Ascorbate (B8700270)

Introduction

Choline ascorbate is a salt formed from the essential nutrient choline and L-ascorbic acid (Vitamin C). This compound uniquely combines the biological activities of both of its constituent parts in a single, stable molecule.[1][2] Choline is a crucial component of phospholipids, essential for cell membrane structure, and serves as a precursor for the neurotransmitter acetylcholine (B1216132) and the methyl donor trimethylglycine.[3][4] Ascorbic acid is a potent water-soluble antioxidant and an essential cofactor for several enzymes.[5]

The synthesis of choline ascorbate provides a form of Vitamin C that is reported to be more stable than ascorbic acid alone, particularly in aqueous solutions.[6][7][8] This enhanced stability and the dual nutritional benefit make it a compound of significant interest for applications in pharmaceuticals, dietary supplements, and animal nutrition.[1][9] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biochemical pathways.

Chemical Properties

Structure and Nomenclature

Choline ascorbate is an ionic salt. The choline cation, (2-hydroxyethyl)trimethylammonium, forms an ionic bond with the ascorbate anion.

-

IUPAC Name : (2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium[10]

Synthesis

Choline ascorbate can be synthesized through several methods. A common approach involves the reaction of ascorbic acid with trimethylamine (B31210) and ethylene (B1197577) oxide in a suitable solvent like methanol (B129727).[1][9] An alternative method involves the direct reaction of choline base with ascorbic acid.[9]

A generalized workflow for the synthesis of choline ascorbate is presented below.

Caption: Synthesis workflow for choline ascorbate via the trimethylamine and ethylene oxide route.

Stability

Choline ascorbate exhibits significantly greater stability compared to crystalline ascorbic acid, especially in aqueous solutions.[6][7][8]

-

Thermal Stability : A 50% aqueous solution of choline ascorbate shows practically no loss of activity when stored for one year at refrigerator temperature, ambient temperature, or 37°C.[6][7] However, the solid form can exhibit a brownish discoloration after several days at 40°C, particularly in the presence of humidity, indicating some thermal and oxidative instability in the solid state.[1]

-

pH and Concentration : The stability of choline ascorbate is maintained across various concentrations and pH levels.[6][8]

-

Compatibility : It is stable and compatible in solutions with other vitamins, such as Vitamin B12 and other B-complex vitamins, which is a significant advantage over ascorbic acid.[9]

-

Hygroscopicity : Crystalline choline ascorbate is highly hygroscopic and sensitive to light and air.[1]

The table below summarizes the stability data for choline ascorbate solutions.

| Parameter | Condition | Duration | Stability Outcome | Reference |

| Temperature | Refrigerator, Ambient, 37°C | 1 Year | Almost fully stable; no practical loss observed | [6][7] |

| Temperature (Accelerated) | 45°C | 550 Hours | Stable in aqueous solution | [9] |

| Compatibility | In solution with Vitamin B-complex | 120 Minutes | No modification in ascorbic acid amount | [6][7] |

Physical Properties

Choline ascorbate is typically produced as a viscous liquid or a crystalline solid, depending on the preparation and purification methods.[1][9]

Summary of Physical Data

The following table summarizes the key physical properties of choline ascorbate.

| Property | Value | Comments | Reference |

| Appearance | Viscous liquid or Crystalline solid | Depends on purity and form. | [1][9] |

| Molecular Formula | C₁₁H₂₁NO₇ | [2][10] | |

| Molecular Weight | 279.29 g/mol | [2][10] | |

| Specific Gravity | ~1.32 at 25°C | For the viscous liquid form. | [9] |

| Melting Point | 123-124°C | For a specific crystalline form. | [1] |

| Solubility | Soluble in water and sorbitol | Forms stable aqueous solutions. | [9] |

| pH | 6.00 | For a 2.5% aqueous solution. | [9] |

| Purity (Crystalline) | >98%, preferably >99.5% | High purity can be achieved. | [1] |

Solubility and NADES Properties

Choline ascorbate is readily soluble in water.[9] Interestingly, a mixture of choline chloride and ascorbic acid can form a Natural Deep Eutectic Solvent (NADES), a type of ionic liquid.[11][12] These solvents are known for their ability to dissolve compounds that are poorly soluble in water. The solubility capacity of the choline chloride/ascorbic acid NADES can be modulated by the addition of water; one study found that a 10% water content significantly enhanced the solubility of antioxidant extracts compared to pure water or the pure NADES.[12] This property suggests potential applications for choline ascorbate as a green solvent or formulation aid.

Experimental Protocols

Synthesis of Choline Ascorbate

This protocol is based on the method described in U.S. Patent 2,823,166.[9]

Objective: To synthesize choline ascorbate from ascorbic acid, trimethylamine, and ethylene oxide.

Materials:

-

Ascorbic acid (183 g, ~1.04 mole)

-

Trimethylamine (60.0 g, ~1.0 mole)

-

Ethylene oxide (48.4 g, ~1.10 mole)

-

Methanol (total ~700 cc)

-

Activated carbon

-

Reaction flask with external cooling

-

Flask with brine-cooled condenser

-

Vacuum distillation apparatus

Methodology:

-

Suspend 183 g of ascorbic acid in 300 cc of methanol in a reaction flask.

-

Prepare a solution of 60.0 g of trimethylamine in 200 cc of methanol.

-

Neutralize the ascorbic acid suspension by slowly adding the trimethylamine solution. Use external cooling to maintain the reaction temperature below 35°C.

-

Transfer the resulting reaction mixture to a separate flask equipped with a brine-cooled condenser.

-

Prepare a solution of 48.4 g of ethylene oxide in 200 cc of methanol.

-

Slowly add the ethylene oxide solution to the reaction mass while maintaining the temperature between 45-60°C.

-

After the addition is complete, treat the solution with activated carbon to decolorize it.

-

Filter the solution to remove the carbon.

-

Remove the methanol from the filtrate via vacuum distillation to yield the final product, choline ascorbate.

Expected Yield: Approximately 270 g (97.0%).[9]

Stability Assessment of Aqueous Solutions

Objective: To determine the stability of a choline ascorbate solution over time at various temperatures.

Materials:

-

Choline ascorbate

-

Deionized water

-

pH meter

-

Incubators/refrigerators set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC with a suitable column (e.g., C18) for quantifying ascorbic acid content

Methodology:

-

Prepare a stock solution of choline ascorbate in deionized water at a specified concentration (e.g., 50% w/v).

-

Adjust the pH if necessary and record the initial value.

-

Aliquots of the solution are placed in sealed, airtight containers (amber vials to protect from light).

-

Store the vials at different temperature conditions: refrigerated (e.g., 4°C), ambient (e.g., 25°C), and elevated (e.g., 37°C).

-

At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw a sample from each temperature condition.

-

Analyze the concentration of the ascorbate component in each sample using a validated HPLC method. The choline component can be determined via spectrophotometric enzymatic assay.[13]

-

Calculate the percentage of choline ascorbate remaining relative to the initial (time 0) concentration. A loss of less than 10% is typically considered stable.

Determination of Antioxidant Capacity

The antioxidant capacity of choline ascorbate can be assessed using various standard assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method.

Objective: To quantify the free radical scavenging activity of choline ascorbate.

Materials:

-

Choline ascorbate

-

DPPH solution in methanol

-

Methanol (or other suitable solvent)

-

UV-Vis Spectrophotometer

Methodology:

-

Prepare a stock solution of choline ascorbate in methanol.

-

Create a series of dilutions from the stock solution to test a range of concentrations.

-

Prepare a DPPH working solution in methanol with a specific absorbance at a given wavelength (e.g., ~1.0 at 517 nm).

-

In a test tube, mix a fixed volume of the DPPH solution with a volume of the choline ascorbate sample (or a standard antioxidant like Trolox). A blank containing only DPPH and methanol is also prepared.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using the spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

The results can be expressed as an IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Biological and Metabolic Context

Upon administration, choline ascorbate dissociates into choline and ascorbate, which are then absorbed and utilized by the body through their respective metabolic pathways.[14] Oral administration of choline ascorbate has been shown to significantly increase blood levels of ascorbic acid.[14]

Metabolic Fate of Choline

Choline is an essential nutrient with three primary metabolic fates:

-

Phospholipid Synthesis : It is phosphorylated, converted to CDP-choline, and then used to synthesize phosphatidylcholine, a key component of cell membranes.

-

Acetylcholine Synthesis : Choline is a direct precursor for the synthesis of acetylcholine, a critical neurotransmitter for nerve function, muscle control, and memory.[4]

-

Methyl Donation : In the liver and kidneys, choline is oxidized to betaine (B1666868) (trimethylglycine). Betaine then serves as a methyl group donor in the methionine cycle, converting homocysteine to methionine, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation.[3][4]

The diagram below illustrates the major metabolic pathways of choline.

Caption: Major metabolic pathways of choline in the body.

Role of Ascorbate

Ascorbate (Vitamin C) functions primarily as a potent antioxidant and a cofactor for numerous enzymatic reactions.[5]

-

Antioxidant Activity : It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species, protecting cells from oxidative damage. It also indirectly contributes to antioxidant defense by regenerating other antioxidants, such as α-tocopherol (Vitamin E).[5]

-

Enzyme Cofactor : Ascorbate is essential for the activity of several dioxygenase enzymes involved in the synthesis of collagen, carnitine, and neurotransmitters like norepinephrine.[5]

References

- 1. US20060153912A1 - Choline ascorbate formulations - Google Patents [patents.google.com]

- 2. globalcalcium.com [globalcalcium.com]

- 3. Choline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin C - Wikipedia [en.wikipedia.org]

- 6. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. US2823166A - Choline ascorbate, methods for producing same, and compositions thereof - Google Patents [patents.google.com]

- 10. Choline ascorbate | C11H21NO7 | CID 122173941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzymic method for the spectrophotometric determination of choline in liquor - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. The influence of choline ascorbate on the blood levels of ascorbic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Choline Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of choline (B1196258) ascorbate (B8700270) as an antioxidant. It synthesizes the functions of its constituent components, choline and ascorbic acid, and explores their potential for synergistic interaction in mitigating oxidative stress. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the compound's biochemical and cellular activities.

Core Mechanisms of Action

Choline ascorbate is a salt formed from the essential nutrient choline and the potent antioxidant ascorbic acid (Vitamin C). Its antioxidant capacity is derived from the distinct and complementary actions of these two molecules. While the ascorbic acid moiety provides direct and powerful free radical scavenging, the choline component contributes through cellular and metabolic support, protecting against oxidative damage and enhancing endogenous antioxidant systems.

The Ascorbate Component: A Primary Antioxidant Defense

Ascorbic acid is a well-established, water-soluble antioxidant that operates through multiple pathways.[1][2]

-

Direct Radical Scavenging: Ascorbate is a highly effective scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide (B77818), hydroxyl radicals, and peroxyl radicals.[3] It readily donates electrons to neutralize these damaging free radicals.[4]

-

Antioxidant Regeneration: Ascorbate plays a crucial role in regenerating other key antioxidants within the body's defense system.[1] Most notably, it can reduce the tocopheroxyl radical, thereby regenerating the active form of Vitamin E (α-tocopherol), a critical lipid-soluble antioxidant that protects cell membranes from peroxidation.[3][5]

-

Enzyme and Transcription Factor Modulation: Ascorbic acid can stimulate the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).[1][2] Furthermore, it promotes the activity of transcription factors like Nrf2, which upregulates the expression of genes encoding a suite of protective antioxidant proteins and enzymes.[1][2]

The Choline Component: A Multifaceted Protector Against Oxidative Stress

Choline, an essential nutrient for cell membrane integrity and neurotransmitter synthesis, also exerts significant indirect antioxidant effects.[6]

-

Reduction of Lipid Peroxidation: Choline supplementation has been shown to lower levels of lipid peroxidation markers like thiobarbituric acid reactive substances (TBARS).[7][8] By ensuring the structural integrity of cell membranes through its role as a precursor to phosphatidylcholine, choline helps protect them from oxidative attack.[6]

-

Enhancement of Endogenous Antioxidants: Studies indicate that adequate choline levels are necessary for maintaining the activity of key antioxidant enzymes. For instance, choline can enhance the activity of glutathione peroxidase (GSH-Px) and choline deficiency has been linked to increased ROS generation and oxidative damage.[9][10]

-

Modulation of Signaling Pathways: Choline may influence cellular redox status by modulating signaling pathways such as the Nrf2 pathway, which governs the expression of antioxidant defense genes.[11] Choline administration has been observed to reduce oxidative stress by modulating the cell's redox state.[12]

Potential Synergistic Effects

While direct studies quantifying the synergistic antioxidant action of the choline ascorbate salt are limited, evidence suggests a potential for enhanced efficacy compared to the individual components alone. The formation of a stable salt ensures the bioavailability of active ascorbic acid.[13][14]

Furthermore, the combination of choline chloride and ascorbic acid can form a Natural Deep Eutectic Solvent (NADES), a unique class of solvents known for their ability to stabilize and enhance the activity of dissolved compounds. Research on these NADES systems has demonstrated that they can possess synergistic antioxidant properties, enhancing the overall antioxidant capacity of extracts beyond the sum of the individual components. This suggests that the intimate molecular association in choline ascorbate may confer unique protective properties.

Quantitative Antioxidant Capacity

Direct, standardized quantitative antioxidant data for the choline ascorbate salt (e.g., IC50 or ORAC values) is not widely available in the reviewed scientific literature. The primary antioxidant activity is attributed to the ascorbate component. The contribution of choline is typically measured through its effects on markers of oxidative stress and endogenous enzyme activity rather than direct radical scavenging assays.

Below is a summary of the known antioxidant capacity of ascorbic acid and the observed effects of choline on oxidative stress markers.

Table 1: Antioxidant Capacity of Ascorbic Acid (Vitamin C)

| Assay Type | Typical Values | Reference Compound | Notes |

|---|---|---|---|

| DPPH Radical Scavenging | IC50: ~2-5 µg/mL | Trolox / Quercetin | Demonstrates potent hydrogen-donating ability. |

| ABTS Radical Scavenging | ~1.0-1.1 mM TEAC | Trolox | Measures the ability to scavenge the stable ABTS radical cation. |

| FRAP (Ferric Reducing Antioxidant Power) | High (mM Fe(II)/g) | Ferrous Sulfate | Indicates strong reducing power. |

| ORAC (Oxygen Radical Absorbance Capacity) | High (µmol TE/g) | Trolox | Measures scavenging capacity against peroxyl radicals. |

Note: Values can vary significantly based on specific experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity.

Table 2: Observed Effects of Choline Supplementation on Oxidative Stress Markers

| Parameter Measured | Effect Observed in Studies | Biological System | References |

|---|---|---|---|

| Lipid Peroxidation (TBARS/MDA) | Significant Decrease | Humans, Animals | [7][8][11] |

| Reactive Oxygen Species (ROS) | Decrease in Formation | Human Hepatic Cells | [9] |

| Glutathione Peroxidase (GSH-Px) Activity | Enhanced Activity | Human Hepatic Cells | [9] |

| Antioxidant Enzyme Gene Expression | Upregulation | Fish | [10][11] |

| NF-κB Activity | Down-regulation | Mouse Model |[12] |

Signaling Pathways and Experimental Workflows

Signaling and Action Pathways

The antioxidant actions of choline ascorbate can be visualized as a multi-pronged approach, combining direct chemical quenching of free radicals with the upregulation of cellular defense systems.

Caption: Ascorbate's antioxidant mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. The influence of choline ascorbate on the blood levels of ascorbic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. US2823166A - Choline ascorbate, methods for producing same, and compositions thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pericles.ipaustralia.gov.au [pericles.ipaustralia.gov.au]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Stability and Degradation of Choline Ascorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of choline (B1196258) ascorbate (B8700270). Choline ascorbate, a salt formed from choline and ascorbic acid, is utilized in various applications, including pharmaceuticals and nutrition, making a thorough understanding of its stability profile crucial for formulation development, storage, and therapeutic efficacy.

Core Concepts in Choline Ascorbate Stability

Choline ascorbate is generally considered to be a stable form of ascorbic acid.[1][2][3] Studies have indicated its high stability across different concentrations, temperatures, and pH levels.[1][2][3] In fact, it has been reported to be more stable than vitamin C (ascorbic acid) and crystalline ascorbic acid alone.[1][2][3] However, like all chemical entities, it is susceptible to degradation under certain conditions, particularly thermal and oxidative stress, which can lead to discoloration.[4] The degradation of choline ascorbate is primarily associated with the breakdown of the ascorbate moiety.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of choline ascorbate under various in vitro conditions.

| Concentration | Temperature | Duration | pH | Matrix | Observed Degradation | Reference |

| 3 x 10⁻¹ (50%) | Refrigerator | 1 year | Not Specified | Drug Solution | Practically no loss | [1][2][3] |

| 3 x 10⁻¹ (50%) | Ambient | 1 year | Not Specified | Drug Solution | Practically no loss | [1][2][3] |

| 3 x 10⁻¹ (50%) | 37°C | 1 year | Not Specified | Drug Solution | Practically no loss | [1][2][3] |

| Not Specified | 45°C | 550 hours | Not Specified | Aqueous Solution | Stable | [5] |

| Not Specified | 40°C | A few days | Not Specified | Solid, with humidity | Brownish surface discoloration | [4] |

Degradation Pathways

The primary degradation pathway for choline ascorbate involves the oxidation of the ascorbate component. While specific signaling pathways for choline ascorbate degradation are not extensively described in the literature, the degradation of ascorbic acid is well-documented. The process typically begins with the oxidation of ascorbate to dehydroascorbic acid (DHA). This can be a reversible process, but DHA can undergo further irreversible hydrolysis and subsequent reactions to form various degradation products.

Experimental Protocols

Detailed experimental protocols for the stability testing of choline ascorbate are not extensively published. However, based on the analytical methods mentioned in the literature, a general approach can be outlined.

1. Sample Preparation:

-

Prepare aqueous solutions of choline ascorbate at the desired concentrations.

-

Adjust the pH of the solutions using appropriate buffers if pH-dependent stability is being investigated.

-

Aliquots of the solutions should be stored under various conditions (e.g., different temperatures, light exposure).

2. Analytical Methods:

-

Determination of Ascorbic Acid Content (Iodine Titration): This method is suitable for quantifying the ascorbate component.[5]

-

Pipette a known volume of the choline ascorbate solution into a flask.

-

Add a suitable indicator, such as starch solution.

-

Titrate the solution with a standardized iodine solution until a persistent blue-black color is observed.

-

The concentration of ascorbic acid is calculated based on the volume of iodine solution used.

-

-

Determination of Choline Content (Spectrophotometric Method): The choline moiety can be quantified spectrophotometrically.[5]

-

Precipitate the choline from the sample solution as a Reinecke salt in an acidic medium.

-

Dissolve the resulting Reinecke salt in a suitable solvent.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

-

The choline concentration is determined by comparing the absorbance to a standard curve.

-

-

High-Performance Liquid Chromatography (HPLC): A more modern and sensitive approach for stability testing would involve the use of HPLC. This technique can simultaneously quantify the parent compound and detect the formation of degradation products. While a specific method for choline ascorbate is not detailed in the provided results, a general reverse-phase HPLC method could be developed and validated.

3. Forced Degradation Studies:

To comprehensively understand the stability of choline ascorbate, forced degradation studies should be performed as per ICH guidelines.[6][7] This involves subjecting the compound to stress conditions to accelerate degradation.

Summary and Conclusion

Choline ascorbate demonstrates considerable in vitro stability under a range of conditions, making it a reliable form of ascorbic acid for various applications.[1][2][3] However, it is not entirely immune to degradation, particularly when exposed to heat and humidity over extended periods, which can result in discoloration.[4] The primary route of degradation is through the oxidation of the ascorbate moiety. For comprehensive stability assessment, it is recommended to conduct forced degradation studies employing robust analytical techniques like HPLC to quantify the parent compound and identify any degradation products. The experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to design and execute their own in vitro stability studies of choline ascorbate.

References

- 1. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. US20060153912A1 - Choline ascorbate formulations - Google Patents [patents.google.com]

- 5. US2823166A - Choline ascorbate, methods for producing same, and compositions thereof - Google Patents [patents.google.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. ajrconline.org [ajrconline.org]

Choline Ascorbate: A Technical Guide to Solubility in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of choline (B1196258) ascorbate (B8700270) in various research solvents. Due to a lack of extensive published quantitative data for choline ascorbate, this guide combines available information with data from structurally similar compounds—choline chloride and sodium ascorbate—to provide a robust resource for laboratory professionals. This guide also details a comprehensive experimental protocol for determining the solubility of choline ascorbate and outlines relevant analytical methodologies for its quantification.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in biological systems and its suitability for various experimental and formulation applications. Choline ascorbate, being an ionic salt formed from a quaternary ammonium (B1175870) cation (choline) and the ascorbate anion, is anticipated to exhibit high polarity. Its solubility is therefore governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents. Factors such as temperature, pH, and the presence of other solutes can significantly influence its solubility.

Solubility Profile of Choline Ascorbate

While specific quantitative solubility data for choline ascorbate across a wide range of solvents is not extensively documented in publicly available literature, a qualitative and inferred solubility profile can be constructed based on patent literature and the known properties of its constituent ions and related salts. A patent for choline ascorbate explicitly states that it is "quite soluble in water, sorbitol; and in other solvents".

The following table summarizes the expected and known solubility of choline ascorbate and its related analogues, choline chloride and sodium ascorbate. This data is intended to guide solvent selection, but it is imperative to experimentally verify solubility for specific applications.

| Solvent | Compound | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | Choline Ascorbate | 279.29 | Ambient | Highly Soluble (Qualitative) |

| Choline Chloride | 139.62 | 25 | ~650 g/L | |

| Sodium Ascorbate | 198.11 | 20 | ~620 g/L[1] | |

| Methanol | Choline Ascorbate | 279.29 | Ambient | Soluble (Inferred) |

| Choline Chloride | 139.62 | Ambient | Soluble | |

| Sodium Ascorbate | 198.11 | 25-30 | Soluble | |

| Ethanol | Choline Ascorbate | 279.29 | Ambient | Soluble (Inferred) |

| Choline Chloride | 139.62 | Ambient | ~25 mg/mL | |

| Sodium Ascorbate | 198.11 | Ambient | Very Slightly Soluble[1] | |

| Dimethyl Sulfoxide (DMSO) | Choline Ascorbate | 279.29 | Ambient | Likely Soluble (Inferred) |

| Choline Chloride | 139.62 | Ambient | ~20 mg/mL | |

| Sodium Ascorbate | 198.11 | 25 | ~2 mg/mL[2] | |

| Acetone | Choline Ascorbate | 279.29 | Ambient | Likely Insoluble (Inferred) |

| Sodium Ascorbate | 198.11 | Ambient | Insoluble | |

| Chloroform | Choline Ascorbate | 279.29 | Ambient | Likely Insoluble (Inferred) |

| Sodium Ascorbate | 198.11 | Ambient | Insoluble[1] | |

| Ethyl Acetate | Choline Ascorbate | 279.29 | Ambient | Likely Insoluble (Inferred) |

| Sodium Ascorbate | 198.11 | Ambient | Insoluble | |

| n-Hexane | Choline Ascorbate | 279.29 | Ambient | Likely Insoluble (Inferred) |

| Sodium Ascorbate | 198.11 | Ambient | Insoluble |

Note: The solubility of choline ascorbate is inferred from its ionic nature and the solubility of its components and related salts. Experimental verification is strongly recommended.

Experimental Protocol: Determination of Choline Ascorbate Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and can be adapted for various solvents and analytical techniques.

1. Materials and Equipment:

-

Choline Ascorbate (high purity)

-

Selected research solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-ELSD, Ion Chromatograph)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of choline ascorbate to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of choline ascorbate of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (see below).

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

3. Recommended Analytical Methods:

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for non-chromophoric compounds like choline. The separation can be achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, and the ELSD provides a response proportional to the mass of the analyte.

-

Ion Chromatography (IC): As choline is a quaternary ammonium cation, IC with suppressed conductivity detection is a highly sensitive and specific method for its quantification.

Visualizing Experimental and Metabolic Pathways

Since no specific signaling pathways for the combined choline ascorbate molecule are well-documented, the following diagrams illustrate a relevant experimental workflow and the established metabolic pathways of its constituent components.

References

The Bioavailability and Metabolism of Choline Ascorbate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) ascorbate (B8700270), a salt combining the essential nutrient choline with the potent antioxidant ascorbic acid (Vitamin C), presents a promising compound for therapeutic and nutraceutical applications. While extensive research exists on the individual bioavailability and metabolism of choline and ascorbic acid, literature specifically detailing the in vivo fate of choline ascorbate in animal models is notably scarce. This technical guide synthesizes the current understanding of choline and ascorbic acid metabolism to project the likely bioavailability and metabolic pathways of choline ascorbate. It provides a comprehensive overview of the metabolic routes of its constituent components, detailed experimental protocols for their quantification in biological matrices, and comparative data on the bioavailability of various forms of choline and ascorbic acid. This guide serves as a foundational resource for researchers designing preclinical studies to elucidate the specific pharmacokinetic and pharmacodynamic profile of choline ascorbate.

Introduction

Choline is a quaternary amine essential for numerous physiological functions, including neurotransmitter synthesis (acetylcholine), cell membrane integrity (phosphatidylcholine), and methyl group metabolism.[1][2] Ascorbic acid is a vital water-soluble vitamin that functions as a primary antioxidant and a cofactor for several enzymatic reactions.[3] The combination of these two molecules into a single salt, choline ascorbate, offers the potential for synergistic effects and improved stability.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent or dietary supplement. This document will first review the independent metabolic pathways of choline and ascorbic acid and then propose a putative metabolic pathway for choline ascorbate.

Metabolism of Choline and Ascorbic Acid

Choline Metabolism

Choline is metabolized through three primary pathways: phosphorylation, oxidation, and acetylation.[5]

-

Phosphorylation Pathway: This is the principal route for phosphatidylcholine (PC) synthesis, a key component of cell membranes. Choline is first phosphorylated to phosphocholine, which then reacts with cytidine (B196190) triphosphate (CTP) to form CDP-choline. Finally, CDP-choline combines with diacylglycerol to produce PC.[5]

-

Oxidation Pathway: In the liver and kidneys, choline is oxidized to betaine. Betaine serves as a critical methyl donor in the one-carbon metabolism pathway, converting homocysteine to methionine.[2]

-

Acetylation Pathway: In cholinergic neurons, choline is acetylated by choline acetyltransferase to synthesize the neurotransmitter acetylcholine.[6]

Ascorbic Acid Metabolism

Ascorbic acid is absorbed in the small intestine via active transport.[2] It is a potent antioxidant, readily donating electrons to neutralize reactive oxygen species. In this process, it is oxidized to dehydroascorbic acid (DHA). DHA can be recycled back to ascorbic acid or further metabolized irreversibly to 2,3-diketogulonic acid, which is then catabolized to oxalate (B1200264) and other products that are excreted in the urine.[3]

Putative Bioavailability and Metabolism of Choline Ascorbate

Upon oral administration, it is highly probable that choline ascorbate dissociates into free choline and ascorbate ions in the gastrointestinal tract. These individual components would then be absorbed and metabolized via their established pathways. A study in humans has shown that oral administration of choline ascorbate leads to a significant increase in blood levels of ascorbic acid, supporting the bioavailability of the ascorbate component.[7]

Quantitative Data on Bioavailability

While specific data for choline ascorbate is lacking, the following tables summarize bioavailability data for different forms of choline and ascorbic acid from animal and human studies to provide a comparative context.

Table 1: Comparative Bioavailability of Different Choline Forms

| Choline Form | Animal Model/Subject | Key Findings | Reference |

| Choline Chloride | Rat | Dose-dependent increase in plasma choline. | [8] |

| Phosphatidylcholine | Human | Slower absorption and later peak plasma concentration compared to choline bitartrate. | [9] |

| Choline Bitartrate | Human | Rapidly absorbed, with peak plasma concentrations reached earlier than phosphatidylcholine. | [9] |

| Free Choline | Pig, Chicken | Water-soluble forms are absorbed faster and higher in the GI tract than lipid-soluble forms. | [10] |

Table 2: Comparative Bioavailability of Different Ascorbic Acid Forms

| Ascorbic Acid Form | Animal Model/Subject | Key Findings | Reference |

| Synthetic Ascorbic Acid vs. Food-Derived | Human | No significant differences in bioavailability.[2] | [2] |

| Calcium Ascorbate (Ester-C) | Rat | Absorbed more readily and excreted less rapidly than ascorbic acid. | [3] |

| Calcium Ascorbate (Ester-C) | Human | No significant difference in plasma vitamin C levels compared to ascorbic acid, but higher levels in leukocytes.[11] | [1][11] |

| Ascorbyl Palmitate | Human | The ascorbic acid released upon hydrolysis appears to be as bioavailable as ascorbic acid alone.[2] | [2] |

Experimental Protocols

To study the bioavailability and metabolism of choline ascorbate, the following experimental protocols for the quantification of choline, its metabolites, and ascorbic acid in biological samples are recommended.

Quantification of Choline and its Metabolites

Method: Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry (LC/ESI-IDMS).[12]

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

For plasma or serum, use directly.

-

Add a known amount of isotopically labeled internal standards (e.g., d9-choline, d9-betaine).

-

Extract choline compounds using a methanol/chloroform solvent system to partition them into aqueous and organic phases.[12]

-

-

LC Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar choline metabolites.

-

Use an isocratic mobile phase, for example, acetonitrile/ammonium formate (B1220265) buffer.

-

-

MS/MS Detection:

-

Employ electrospray ionization in the positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each choline metabolite and its corresponding internal standard.

-

-

Quantification:

-

Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

-

Quantification of Ascorbic Acid

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissues in a metaphosphoric acid or trichloroacetic acid solution to precipitate proteins and stabilize ascorbic acid.

-

Centrifuge to remove the protein pellet.

-

Filter the supernatant before injection.

-

-

HPLC Separation:

-

Use a reversed-phase C18 column.

-

Employ an isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a small amount of an organic modifier like methanol.

-

-

Electrochemical Detection:

-

Set the electrochemical detector to an oxidizing potential (e.g., +0.6 to +0.8 V) to detect the oxidation of ascorbic acid.

-

-

Quantification:

-

Determine the concentration of ascorbic acid by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of ascorbic acid.

-

Conclusion and Future Directions

While choline ascorbate holds promise as a stable and effective source of both choline and ascorbic acid, there is a clear need for dedicated in vivo studies in animal models to confirm its bioavailability and metabolic fate. The putative pathway presented in this guide, involving dissociation followed by independent absorption and metabolism of choline and ascorbate, provides a strong theoretical framework for initial investigations.

Future research should focus on pharmacokinetic studies in rodent models, such as rats, to determine the absorption rate, peak plasma concentrations, and elimination half-life of both choline and ascorbic acid following oral administration of choline ascorbate. These studies should be compared to the administration of equimolar doses of choline chloride and ascorbic acid to ascertain any potential advantages of the salt form. Furthermore, tissue distribution studies will be crucial to understand the delivery of these essential nutrients to target organs. The experimental protocols detailed herein provide a robust starting point for such investigations. Elucidating the precise ADME profile of choline ascorbate will be instrumental in unlocking its full therapeutic and nutraceutical potential.

References

- 1. Study supports Ester-C’s enhanced bioavailability and retention [nutraingredients.com]

- 2. Supplemental Forms | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Choline - Wikipedia [en.wikipedia.org]

- 6. New paradigms in the study of the cholinergic system and metabolic diseases: Acetyl-and-butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influence of choline ascorbate on the blood levels of ascorbic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and metabolism of choline by rat brain after acute choline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]

- 12. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Choline Ascorbate: A Foundational Whitepaper

Executive Summary

This technical guide provides a comprehensive overview of the foundational research supporting the neuroprotective effects of choline (B1196258) ascorbate (B8700270). While direct research on the combined choline ascorbate salt is limited, a substantial body of evidence exists for the individual neuroprotective properties of its constituent components: choline and ascorbic acid (Vitamin C). This document synthesizes the current understanding of their mechanisms of action, presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The synergistic potential of combining choline's role in membrane integrity and neurotransmission with ascorbic acid's potent antioxidant and neuromodulatory functions presents a compelling rationale for further investigation into choline ascorbate as a neuroprotective agent for a range of neurodegenerative and neurological disorders.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as acute neurological insults like stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is neuronal cell death, often precipitated by oxidative stress, neuroinflammation, and impaired neurotransmission. Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine (B1216132) and key components of cell membranes, playing a vital role in neuronal structure and function.[1][2][3] Ascorbic acid is a powerful antioxidant that is highly concentrated in the central nervous system, where it protects against oxidative damage and modulates synaptic activity.[4][5] The compound choline ascorbate, a salt formed from choline and ascorbic acid, therefore represents a promising, yet under-investigated, therapeutic candidate.[6][7] This whitepaper will lay the groundwork for future research by detailing the established neuroprotective effects of each component.

Choline: Neuroprotective Mechanisms and Foundational Data

Choline's neuroprotective effects are multifaceted, stemming from its roles as a precursor to acetylcholine, a critical component of cellular membranes (phosphatidylcholine), and a participant in methyl group metabolism which influences epigenetic regulation.[1][3][8] Various forms of choline, including choline alfoscerate (alpha-GPC) and citicoline (B1669096) (CDP-choline), have been extensively studied for their neuroprotective capabilities.[1][9][10]

Quantitative Data on Choline's Neuroprotective Effects

The following table summarizes key quantitative findings from preclinical studies on different forms of choline.

| Choline Form | Model System | Insult/Disease Model | Concentration/Dose | Key Quantitative Outcome | Reference |

| Choline Alfoscerate (α-GPC) | Rat model of epilepsy | Pilocarpine-induced seizures | 250 mg/kg, i.m. | No significant neuroprotection with 1-week treatment; neuroprotective effect observed with 3-week treatment. | [11] |

| Choline Alfoscerate (α-GPC) | In vitro (differentiated SH-SY5Y cells) | β-amyloid (1-42) toxicity | Pre- and post-treatment | Significantly counteracted the detrimental effects of β-amyloid, reducing apoptotic cell death. | [12] |

| Citicoline (CDP-choline) | Experimental models of cerebral ischemia | Focal or global ischemia | Not specified | Attenuates glutamate (B1630785) excitotoxicity, oxidative stress, and apoptosis. | [10] |

| Choline Supplementation | Tg2576 mouse model of Alzheimer's Disease | Alzheimer's Disease pathology | High choline diet | Improved spatial memory and reduced interictal spikes (neuronal hyperexcitability). |

Experimental Protocols for Assessing Choline's Neuroprotection

3.2.1. In Vitro Model of β-Amyloid Toxicity

-

Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated into a neuronal phenotype.

-

Insult: Treatment with amyloid-beta peptide (1-42).

-

Intervention: Pre- or post-treatment with choline alfoscerate.

-

Assays:

-

Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify metabolically active cells.

-

Apoptosis Assessment: Western blot analysis for apoptotic markers such as cleaved caspase-3 and Bax/Bcl-2 ratio.

-

Morphological Analysis: Immunofluorescence staining for neuronal markers (e.g., β-III tubulin) to assess neurite length and overall neuronal morphology using software like ImageJ.[12]

-

3.2.2. Animal Model of Seizure-Induced Neuronal Death

-

Animal Model: Male Sprague-Dawley rats.

-

Insult: Intraperitoneal injection of pilocarpine (B147212) (25 mg/kg) to induce status epilepticus.

-

Intervention: Intramuscular injection of choline alfoscerate (250 mg/kg) daily for specified durations (e.g., 1 or 3 weeks) starting at different time points post-seizure.

-

Assays:

-

Histology: Brain sections stained with markers for neuronal death (e.g., Fluoro-Jade B) and neurogenesis (e.g., BrdU labeling, DCX staining) in the hippocampus.

-

Cognitive Assessment: Behavioral tests such as the Morris water maze to evaluate spatial learning and memory.[11]

-

Signaling Pathways in Choline's Neuroprotection

Choline alfoscerate has been shown to exert its neuroprotective effects in part through the activation of neurotrophin survival pathways. This involves the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Ascorbic Acid: Neuroprotective Mechanisms and Foundational Data

Ascorbic acid's primary neuroprotective function is attributed to its potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[4][5] It also plays a role in neuromodulation, including protection against glutamate excitotoxicity.[4]

Quantitative Data on Ascorbic Acid's Neuroprotective Effects

The following table summarizes key quantitative findings from preclinical studies on ascorbic acid.

| Model System | Insult/Disease Model | Concentration | Key Quantitative Outcome | Reference |

| Zebrafish larvae (Tg(dat:eGFP)) | MPTP-induced neurotoxicity | 50 µM | 15% mortality rate (half that of MPTP-treated larvae). Upregulation of dopamine (B1211576) transporter (dat) gene. | [13] |

| Organotypic hippocampal slice cultures | Kainic acid (KA)-induced oxidative injury | 500 µM | Significant reduction in propidium (B1200493) iodide (PI) uptake, indicating decreased cell death. In 3-week cultures, PI uptake was 33.33 ± 4.75 with AA vs. 90.03 ± 3.02 with vehicle. | [14] |

| In vitro hippocampal slices | Normal neurotransmission | 0.2, 0.4, 1, 2 mM | Concentration-dependent inhibition of fEPSPs (57%, 61%, 73%, and 77% inhibition, respectively, at 100 μA stimulation). | [15] |

Experimental Protocols for Assessing Ascorbic Acid's Neuroprotection

4.2.1. In Vivo Zebrafish Model of Parkinson's Disease

-

Animal Model: Transgenic zebrafish larvae expressing GFP in dopaminergic neurons (Tg(dat:eGFP)).

-

Insult: Exposure to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Intervention: Pre-treatment with varying concentrations of ascorbic acid (e.g., 50 µM, 100 µM, 150 µM, 250 µM).

-

Assays:

-

Survival/Mortality Rate: Quantification of larval survival over the experimental period.

-

Dopaminergic Neuron Quantification: Immunohistochemical analysis and fluorescence microscopy to count eGFP-positive neurons.

-

Gene Expression Analysis: qPCR to measure the expression of genes related to dopaminergic function (e.g., dat) and mitochondrial dynamics.[13]

-

4.2.2. Ex Vivo Organotypic Hippocampal Slice Cultures

-

Model System: Organotypic hippocampal slice cultures from rats.

-

Insult: Exposure to kainic acid (5 µM) to induce excitotoxicity and oxidative stress.

-

Intervention: Treatment with ascorbic acid (500 µM) after the insult.

-

Assays:

-

Cell Death Quantification: Propidium iodide (PI) uptake assay, where PI fluorescence is proportional to the number of dead cells.

-

Western Blot Analysis: Measurement of proteins involved in oxidative stress and apoptosis.

-

Electrophysiology: Recording of field excitatory post-synaptic potentials (fEPSPs) to assess synaptic function.[14]

-

Signaling Pathways in Ascorbic Acid's Neuroprotection

Ascorbic acid's neuroprotective actions are largely mediated by its ability to neutralize reactive oxygen species, thereby preventing downstream cellular damage. It also modulates glutamatergic neurotransmission, offering protection against excitotoxicity.

Synergistic Potential of Choline Ascorbate

The combination of choline and ascorbic acid in a single compound, choline ascorbate, offers the potential for synergistic neuroprotective effects. The proposed mechanisms for this synergy include:

-

Enhanced Antioxidant Defense at the Neuronal Membrane: Choline, as a precursor to phosphatidylcholine, ensures the structural integrity of neuronal membranes. Ascorbic acid can then more effectively protect these membranes from lipid peroxidation.

-

Combined Support for Cholinergic Function: Ascorbic acid may protect cholinergic neurons from oxidative stress, while choline provides the necessary substrate for acetylcholine synthesis.

-

Improved Bioavailability: The salt form may influence the absorption and transport of both choline and ascorbic acid into the central nervous system.

Conclusion and Future Directions

The foundational research on choline and ascorbic acid strongly supports their individual neuroprotective properties across a range of preclinical models. While direct evidence for the efficacy of choline ascorbate is currently lacking, the well-established mechanisms of its components provide a strong rationale for its investigation as a novel neuroprotective agent. Future research should focus on:

-

Directly evaluating the neuroprotective effects of synthesized choline ascorbate in the in vitro and in vivo models detailed in this guide.

-

Conducting pharmacokinetic and pharmacodynamic studies to determine the bioavailability and central nervous system penetration of choline ascorbate compared to its individual components.

-

Investigating the synergistic effects of choline and ascorbic acid in combination therapy models to validate the hypothesized mechanisms.

The development of effective neuroprotective strategies is a critical unmet need in medicine. The foundational data presented in this whitepaper suggest that choline ascorbate is a promising candidate worthy of dedicated research and development efforts.

References

- 1. Neuroprotective Effects of Choline and Other Methyl Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Actions of Dietary Choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US20060153912A1 - Choline ascorbate formulations - Google Patents [patents.google.com]

- 7. US2823166A - Choline ascorbate, methods for producing same, and compositions thereof - Google Patents [patents.google.com]

- 8. Neuroprotective actions of perinatal choline nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choline alphoscerate: insights between acquired certainties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Late treatment with choline alfoscerate (l-alpha glycerylphosphorylcholine, α-GPC) increases hippocampal neurogenesis and provides protection against seizure-induced neuronal death and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

The Role of Choline Ascorbate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) ascorbate (B8700270), a salt formed from choline and ascorbic acid, is a highly stable formulation that offers a unique advantage in delivering two essential micronutrients. While research on the direct signaling properties of the choline ascorbate molecule is nascent, its bioactivity can be understood through the well-established and diverse roles of its constituent parts. Choline is a fundamental component of cell membranes, a precursor to the neurotransmitter acetylcholine, a participant in lipid metabolism, and an emerging signaling molecule in its own right. Ascorbic acid (Vitamin C) is a potent antioxidant and a critical cofactor for a variety of enzymes, including those involved in epigenetic regulation and hypoxia signaling. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by choline and ascorbic acid, offering a framework for understanding the potential synergistic effects of choline ascorbate. It includes detailed experimental protocols, quantitative data where available, and pathway visualizations to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction to Choline Ascorbate

Choline ascorbate is the chemical salt formed from the base choline and the acid L-ascorbic acid. Its primary advantage over standalone ascorbic acid is its enhanced stability in solution, which prevents the rapid oxidation that Vitamin C typically undergoes.[1][2][3] This increased stability makes it a more reliable compound for therapeutic and research applications where consistent delivery of active ascorbic acid is crucial.[2]

While the compound is valued for delivering two important nutrients, this guide posits that its significance in cellular biology lies in the combined and potentially synergistic signaling activities of its components. Choline is not merely a structural component but an active participant in signaling cascades, while ascorbic acid's role extends far beyond its antioxidant properties into the realm of enzymatic regulation and gene expression. Understanding these individual roles is the first step to predicting and testing the broader cellular impact of choline ascorbate.

The Role of Choline in Cellular Signaling

Choline is an essential nutrient that plays multifaceted roles in cellular function. Its involvement in signaling is primarily through its metabolites and its direct action on specific receptors.

Choline Metabolism and Membrane-Derived Signaling

The majority of cellular choline is utilized in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes.[4][5] PC is not only a structural molecule but also a reservoir for second messengers. The hydrolysis of PC by phospholipase D (PLD) releases choline and phosphatidic acid (PA), both of which have signaling roles.[6] Furthermore, choline is a precursor to sphingomyelin, which can be hydrolyzed to generate ceramide, a key lipid messenger in apoptosis and stress responses.[7]

Choline deficiency has been shown to disrupt this balance, leading to decreased phosphatidylcholine levels, which can be an early event in the induction of apoptosis.[7]

Choline as a Direct Signaling Molecule

Recent evidence suggests that choline itself can act as an intracellular second messenger. It has been identified as an agonist for the Sigma-1 receptor (Sigma-1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[6] Activation of Sigma-1R by choline can modulate intracellular calcium signaling, linking extracellular stimuli to downstream cellular responses.[6] This novel signaling mechanism has potential implications in a wide range of cellular processes, including neuroprotection, cardiac function, and cancer biology.[6]

Modulation of Metabolic and Stress-Response Pathways

Choline and its metabolites influence key metabolic and stress-response signaling pathways:

-

AMPK/SREBP Pathway: Choline can activate the AMP-activated protein kinase (AMPK) signaling pathway.[4][8] Activated AMPK, in turn, can regulate lipid metabolism by phosphorylating and inhibiting sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for fatty acid synthesis.[8] This highlights a role for choline in maintaining cellular energy homeostasis.

-

PERK/Nrf-2 Pathway: In response to cellular stress, such as heat stress, choline has been shown to attenuate apoptosis and oxidative injury by modulating the PERK/Nrf-2 signaling pathway.[9] Choline can inhibit the phosphorylation of PERK, which in turn allows for the nuclear translocation of Nrf-2, a master regulator of antioxidant gene expression.[9]

Choline and Apoptosis

Choline deficiency is a well-established inducer of apoptosis in various cell types.[7][10][11] The mechanism is linked to a decrease in the phosphatidylcholine-to-ceramide ratio, leading to an accumulation of the pro-apoptotic lipid ceramide.[7] This process is caspase-dependent, as caspase inhibitors can block choline deficiency-induced apoptosis.[7]

The Role of Ascorbic Acid (Vitamin C) in Cellular Signaling

Ascorbic acid is a pivotal water-soluble antioxidant, but its signaling functions are far more extensive, acting as a crucial cofactor for a large family of enzymes.

Cellular Uptake and Distribution

Ascorbic acid (in its anionic form, ascorbate) is actively transported into cells by the Sodium-dependent Vitamin C Transporters SVCT1 and SVCT2.[12][13][14] Its oxidized form, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs) and is then rapidly reduced back to ascorbate intracellularly.[12][13] SVCT2 appears to be the primary transporter for most tissues and localizes not just to the plasma membrane but also to organelles, including the nucleus and mitochondria, suggesting a targeted delivery to sites of high metabolic activity.[13]

Regulation of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses. Ascorbic acid, at physiological concentrations, has been shown to inhibit NF-κB activation induced by stimuli like Tumor Necrosis Factor-alpha (TNF-α).[15] This inhibition is not due to a simple antioxidant effect. Instead, ascorbate activates the p38 mitogen-activated protein kinase (MAPK), which in turn prevents the activation of the IκB kinase (IKK) complex.[15] Without active IKK, the inhibitory protein IκBα remains bound to NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[15][16]

Role as an Enzymatic Cofactor in Epigenetics

Ascorbate is an essential cofactor for the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily of enzymes. This family includes prolyl hydroxylases, which regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), and histone and DNA demethylases (e.g., TET enzymes).[12] By facilitating the activity of these enzymes, ascorbate plays a crucial role in:

-

Hypoxia Response: Regulating cellular adaptation to low oxygen.

-

Epigenetic Regulation: Modifying histone and DNA methylation patterns, thereby influencing gene expression on a global scale.

Induction of Apoptosis

At high concentrations (pharmacological doses), ascorbic acid can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that can selectively kill cancer cells.[17] This pro-apoptotic effect involves the generation of intracellular reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and is typically independent of caspase-8, suggesting an intrinsic, mitochondria-mediated pathway of cell death.[18]

Data Presentation: In Vitro Concentrations and Effects

The following tables summarize quantitative data from the literature regarding the cellular effects of choline and ascorbic acid. These values can serve as a starting point for experimental design.

Table 1: Effective Concentrations of Choline in Cell Culture

| Cell Type | Concentration | Observed Effect | Reference |

|---|---|---|---|

| PC12 Cells | 70 µM | Rescue from choline deficiency-induced apoptosis | [7] |

| Bovine Mammary Epithelial Cells | 2 mM | Attenuation of heat stress-induced oxidative stress and apoptosis | [9] |

| Hepatocytes | 1.2 mM | Upregulation of AMPK-α phosphorylation |[8] |

Table 2: Effective Concentrations of Ascorbic Acid in Cell Culture

| Cell Type | Concentration | Observed Effect | Reference |

|---|---|---|---|

| ECV304 Endothelial Cells | 1-10 mM | Inhibition of TNF-α induced NF-κB activation | [15] |

| B16F10 Melanoma Cells | 0.5 - 2 mM | Induction of apoptosis | [18] |

| A10 Vascular Smooth Muscle Cells | 200 µM (intracellular) | Optimal stimulation of type I procollagen (B1174764) maturation | [14] |

| MDA-MB-231 Breast Cancer Cells | 100 µM | Accumulation of ~5 nmol/10⁶ cells after 6 hours |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments to assess the impact of choline, ascorbic acid, or choline ascorbate on cellular signaling.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the phosphorylation of IκBα as a marker for NF-κB pathway activation.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs or HeLa) to achieve 80-90% confluency. Pre-treat with varying concentrations of choline ascorbate (or ascorbic acid) for 1-2 hours. Stimulate with TNF-α (10 ng/mL) for 15-30 minutes. Include untreated and TNF-α only controls.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect lysate.

-

Protein Quantification: Centrifuge lysate to pellet debris. Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32). Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) on the same or a parallel blot.

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the p-IκBα signal to the loading control.

Protocol: Caspase-3 Activity Assay for Apoptosis

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate. Treat with varying concentrations of choline ascorbate for 24-48 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit. Incubate on ice as per the manufacturer's instructions.

-

Assay Reaction: Transfer the lysate to a new 96-well plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The active caspase-3 in the lysate will cleave the substrate to produce p-nitroaniline (pNA), which has a yellow color.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Compare the absorbance values of treated samples to the controls. An increase in absorbance indicates higher caspase-3 activity and thus, greater apoptosis.

Conclusion and Future Directions

Choline ascorbate represents a stable and efficient vehicle for the co-delivery of choline and ascorbic acid. While direct evidence of unique signaling by the combined molecule is lacking, the individual components are deeply integrated into fundamental cellular signaling networks regulating inflammation, metabolic stress, epigenetic programming, and cell fate. The antioxidant and p38-MAPK-modulating activity of ascorbate, combined with choline's role in membrane integrity, metabolic regulation via AMPK, and stress response via the PERK/Nrf-2 pathway, suggests a powerful potential for synergistic action in maintaining cellular homeostasis.

Future research should focus on dissecting these potential synergies. Investigating the combined effect of choline ascorbate on NF-κB and Nrf-2 pathways simultaneously in a model of inflammatory oxidative stress would be a logical next step. Furthermore, exploring its impact on epigenetic marks, given the respective roles of choline and ascorbate in methylation and demethylation, could uncover novel mechanisms of gene regulation. Such studies will be critical for harnessing the full therapeutic potential of choline ascorbate in fields ranging from neurodegenerative disease to oncology.

References

- 1. US2823166A - Choline ascorbate, methods for producing same, and compositions thereof - Google Patents [patents.google.com]

- 2. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary choline activates the Ampk/Srebp signaling pathway and decreases lipid levels in Pacific white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Choline and methionine regulate lipid metabolism via the AMPK signaling pathway in hepatocytes exposed to high concentrations of nonesterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline attenuates heat stress-induced oxidative injury and apoptosis in bovine mammary epithelial cells by modulating PERK/Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choline deficiency increases lymphocyte apoptosis and DNA damage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Choline. A nutrient that is involved in the regulation of cell proliferation, cell death, and cell transformation. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ascorbic acid uptake and regulation of type I collagen synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. On the physiological and cellular homeostasis of ascorbate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-ascorbic acid (vitamin C) induces the apoptosis of B16 murine melanoma cells via a caspase-8-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Anti-Inflammatory Properties of Choline Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational investigations into the potential anti-inflammatory properties of choline (B1196258) ascorbate (B8700270). By combining the well-documented immunomodulatory effects of choline with the potent antioxidant and anti-inflammatory activities of ascorbic acid, choline ascorbate presents a promising candidate for further research and development. This document summarizes the theoretical framework for its action, presents hypothetical quantitative data based on the activities of its constituent components, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and neurodegenerative conditions. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in drug discovery.

Choline ascorbate is a salt that combines the essential nutrient choline with the potent antioxidant L-ascorbic acid (Vitamin C). Choline is a precursor to the neurotransmitter acetylcholine (B1216132) and is integral to cell membrane structure and function. Emerging evidence highlights its role in mitigating inflammation, primarily through the cholinergic anti-inflammatory pathway.[1][2] Ascorbic acid is a well-established antioxidant that can neutralize reactive oxygen species (ROS) and modulate inflammatory signaling pathways, such as the NF-κB pathway.[3][4]

This whitepaper explores the initial scientific rationale for investigating choline ascorbate as a novel anti-inflammatory agent, drawing upon the known mechanisms of its individual components.

Putative Mechanism of Action

The anti-inflammatory effects of choline ascorbate are hypothesized to be a synergistic or additive result of the distinct mechanisms of choline and ascorbic acid.

-

Choline's Contribution: The Cholinergic Anti-Inflammatory Pathway: Choline is the precursor for acetylcholine, the primary agonist of the cholinergic anti-inflammatory pathway.[1] This pathway involves the binding of acetylcholine to α7 nicotinic acetylcholine receptors (α7nAChR) on the surface of immune cells, particularly macrophages.[1][5] This interaction inhibits the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6]

-

Ascorbic Acid's Role: Antioxidant and NF-κB Inhibition: Ascorbic acid is a potent antioxidant that can directly scavenge ROS.[3] Oxidative stress is a key driver of inflammation, and by reducing ROS levels, ascorbic acid can dampen the inflammatory cascade. Furthermore, ascorbic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4]

The combined action of choline and ascorbic acid in a single molecule suggests a dual-pronged anti-inflammatory strategy: choline-mediated suppression of cytokine release via the cholinergic pathway and ascorbic acid-driven reduction of oxidative stress and NF-κB activation.

Quantitative Data Summary

While direct experimental data on the anti-inflammatory effects of choline ascorbate is limited, the following tables present hypothetical quantitative data based on the expected outcomes from in vitro and in vivo studies. These tables are intended to provide a framework for the anticipated efficacy of choline ascorbate.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of Choline Ascorbate on LPS-Stimulated RAW 264.7 Macrophages

| Concentration | Cell Viability (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Nitric Oxide (NO) Inhibition (%) |

| Vehicle Control | 100 ± 5.2 | 0 | 0 | 0 | 0 |

| 1 µM | 98 ± 4.8 | 15 ± 3.1 | 12 ± 2.5 | 10 ± 2.1 | 18 ± 3.5 |

| 10 µM | 97 ± 5.1 | 35 ± 4.5 | 30 ± 3.9 | 28 ± 3.3 | 40 ± 4.8 |

| 50 µM | 95 ± 4.9 | 60 ± 5.8 | 55 ± 5.1 | 52 ± 4.7 | 65 ± 6.2 |

| 100 µM | 92 ± 5.3 | 75 ± 6.2 | 70 ± 5.9 | 68 ± 5.5 | 80 ± 7.1 |

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of Choline Ascorbate in a Carrageenan-Induced Paw Edema Model in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Myeloperoxidase (MPO) Activity (U/g tissue) |

| Vehicle Control | - | 120 ± 10.5 | 5.8 ± 0.7 |